molecular formula C24H16F6N2O2 B13953574 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene

2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene

Katalognummer: B13953574
Molekulargewicht: 478.4 g/mol
InChI-Schlüssel: HMGBSBPSQDGYEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene is a fluorinated aromatic compound known for its unique chemical properties. It is characterized by the presence of two amino groups and two trifluoromethylphenoxy groups attached to a naphthalene core. This compound is of significant interest in the field of polymer chemistry due to its potential to enhance the solubility, thermal stability, and optical properties of polymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene typically involves the reaction of 2,7-dihydroxynaphthalene with 4-amino-2-trifluoromethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenoxy derivatives. These products can be further utilized in various applications, including the synthesis of advanced polymers and materials .

Wirkmechanismus

The mechanism of action of 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino groups can form hydrogen bonds with biological targets, influencing their activity. The compound’s unique structure also allows it to interact with specific enzymes and receptors, modulating their functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene is unique due to the presence of both amino and trifluoromethyl groups, which impart distinct chemical and physical properties. Its ability to enhance the solubility and thermal stability of polymers makes it a valuable compound in the development of advanced materials .

Eigenschaften

Molekularformel

C24H16F6N2O2

Molekulargewicht

478.4 g/mol

IUPAC-Name

4-[7-[4-amino-2-(trifluoromethyl)phenoxy]naphthalen-2-yl]oxy-3-(trifluoromethyl)aniline

InChI

InChI=1S/C24H16F6N2O2/c25-23(26,27)19-11-15(31)3-7-21(19)33-17-5-1-13-2-6-18(10-14(13)9-17)34-22-8-4-16(32)12-20(22)24(28,29)30/h1-12H,31-32H2

InChI-Schlüssel

HMGBSBPSQDGYEI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=C1C=CC(=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.